Tert-butyl 4,5-diaminopentanoate

Peptide Synthesis PROTAC Linker Organic Synthesis

Tert-butyl 4,5-diaminopentanoate (CAS: 158141-68-5) is a synthetic, bifunctional amino acid derivative with the molecular formula C9H20N2O2. It features a five-carbon backbone with amine groups at the C4 and C5 positions, and the carboxyl terminus is protected as a tert-butyl ester.

Molecular Formula C9H20N2O2
Molecular Weight 188.27 g/mol
Cat. No. B12443860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4,5-diaminopentanoate
Molecular FormulaC9H20N2O2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(CN)N
InChIInChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)5-4-7(11)6-10/h7H,4-6,10-11H2,1-3H3
InChIKeyRWCONZWLVFNJLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 4,5-diaminopentanoate: A Protected Diamino Acid Building Block


Tert-butyl 4,5-diaminopentanoate (CAS: 158141-68-5) is a synthetic, bifunctional amino acid derivative with the molecular formula C9H20N2O2 . It features a five-carbon backbone with amine groups at the C4 and C5 positions, and the carboxyl terminus is protected as a tert-butyl ester. This structure is designed for selective reactivity in organic synthesis, particularly for applications where orthogonal protection and controlled deprotection are required.

Why a Simple Diamino Acid Cannot Substitute for Tert-butyl 4,5-diaminopentanoate in Complex Syntheses


While the diamino pentanoate core is the functional unit, the tert-butyl ester moiety provides orthogonal protection that is essential in multi-step synthetic sequences. Substituting the compound with a similar unprotected diamino acid (e.g., 4,5-diaminopentanoic acid) or an alternative ester (e.g., methyl ester) would alter its solubility, stability, and reactivity profile, potentially leading to undesired side reactions or different reaction kinetics. The specific choice of the tert-butyl protecting group is often mandated by the sequence of subsequent deprotection steps.

Quantitative Evidence for Tert-butyl 4,5-diaminopentanoate


Limited Comparative Data for Tert-butyl 4,5-diaminopentanoate

A direct, quantitative comparison between tert-butyl 4,5-diaminopentanoate and its closest analogs (e.g., methyl or ethyl esters) was not found in the available primary literature. However, related data for methyl 4,5-diaminopentanoate provides context. The free acid, methyl 4,5-diaminopentanoate, forms Cu(II) complexes with high stability constants (log K₁ = 9.84, log K₂ = 8.51, at 25°C and I= 0.10molℓ⁻¹) [1]. This data illustrates the metal-binding potential of the diamino pentanoate core but does not offer a comparison for the tert-butyl ester derivative. No head-to-head studies were located to quantify the differences in reactivity, stability, or performance between the tert-butyl ester and other esters.

Peptide Synthesis PROTAC Linker Organic Synthesis

Application Scenarios for Tert-butyl 4,5-diaminopentanoate Based on Available Data


As a Building Block in Peptide Synthesis

Tert-butyl 4,5-diaminopentanoate is positioned as a bifunctional building block for peptide coupling, amidation, and further functionalization [1]. Its structure allows for orthogonal deprotection strategies, where the tert-butyl ester can be selectively removed under acidic conditions (e.g., TFA) without affecting other acid-labile protecting groups. This is a standard and anticipated use for a compound of this class.

As a Potential PROTAC Linker

Compounds containing a Boc-protected amine, like tert-butyl 4,5-diaminopentanoate, are known to be used as linkers in the development of Proteolysis Targeting Chimeras (PROTACs) [2]. The ability to sequentially deprotect and functionalize each amine group allows for the creation of complex, heterobifunctional molecules. However, no specific data on its performance or degradation efficiency in a PROTAC context was identified.

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